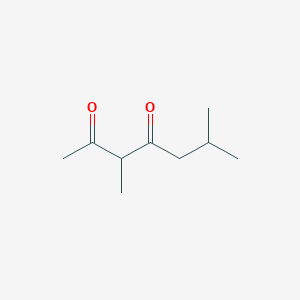
3,6-Dimethylheptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,6-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
3,6-Dimethylheptane-2,4-dione can be synthesized through the condensation reaction of heptanedione with methyl ethyl ketone . This reaction typically requires a base catalyst and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反応の分析
3,6-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
3,6-Dimethylheptane-2,4-dione is utilized as an intermediate in the synthesis of more complex organic compounds. It can undergo various transformations including condensation reactions, where it serves as a precursor for synthesizing other diketones and polyfunctional compounds. For instance, it has been used in the preparation of thiazolidine derivatives which exhibit notable biological activities .
2. Diketone Derivatives
The compound can be transformed into various diketone derivatives that are important in the synthesis of pharmaceuticals and agrochemicals. These derivatives often display enhanced biological activities compared to their parent compounds. A study demonstrated that certain derivatives exhibited significant anticancer properties against different cancer cell lines .
Pharmacological Applications
1. Anticancer Activity
Recent research highlights the anticancer potential of this compound and its derivatives. In vivo studies revealed that certain derivatives led to tumor volume reductions in xenograft models, showcasing dose-dependent efficacy . This suggests potential for development as a therapeutic agent in oncology.
2. Other Pharmacological Effects
Beyond anticancer activity, compounds derived from this compound have been evaluated for additional pharmacological effects including antidiabetic and antiviral properties. The structure-activity relationship studies indicate that modifications to the diketone structure can enhance these effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled animal study using HCT-116 colon tumor xenografts, doses of 50 mg/kg to 150 mg/kg of a derivative of this compound resulted in tumor volume reductions of 27%, 45%, and 60%, respectively. This study established a clear correlation between dosage and therapeutic efficacy .
Case Study 2: Synthesis of Bioactive Derivatives
A series of thiazolidine derivatives were synthesized from this compound. These derivatives were tested for their ability to inhibit breast cancer cell proliferation. Results indicated that certain modifications significantly improved their activity compared to the parent diketone .
Data Tables
| Application Area | Description | Example Compounds/Results |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Thiazolidine derivatives with anticancer activity |
| Anticancer Activity | Demonstrated efficacy in reducing tumor volume | Tumor volume reduction: 27%-60% at varying doses |
| Antidiabetic Properties | Potential for use in diabetes management | Not specifically quantified but suggested by studies |
| Antiviral Properties | Preliminary studies indicate potential antiviral effects | Further research needed |
作用機序
The mechanism of action of 3,6-Dimethylheptane-2,4-dione involves its ability to undergo keto-enol tautomerism, where the compound can exist in two forms: keto and enol. This tautomerism affects its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
類似化合物との比較
3,6-Dimethylheptane-2,4-dione can be compared with other β-diketones such as 2,4-pentanedione and 2,4-hexanedione. These compounds share similar structural features but differ in their chain lengths and substituents, which affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
3,6-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-9(11)7(3)8(4)10/h6-7H,5H2,1-4H3 |
InChIキー |
BEWPTSWPIROTRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C(C)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














